Ethyl O-Mesitylsulfonylacetohydroxamate

Description

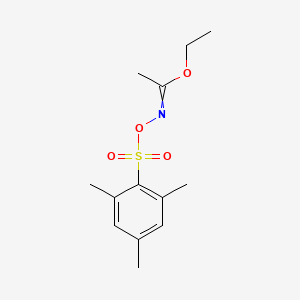

Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6) is a hydroxamic acid derivative with the molecular formula C₁₃H₁₉NO₄S and a molecular weight of 285.36 g/mol . Its structure features a mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) attached to an acetohydroxamate ethyl ester backbone (Figure 1). This compound is notable for two primary applications:

- Mining Industry: It serves as a novel collector in the flotation of bastnaesite ores, particularly those with fine particles, complex mineralogy, and high mud content .

- Organic Synthesis: It acts as a precursor to a "powerful aminating reagent," enabling the introduction of amino groups into target molecules under mild conditions .

The compound is commercially available from suppliers like TCI Chemicals and Kanto Reagents, with prices ranging from ¥5,800/1g to ¥90,800/10g, depending on purity and quantity .

Properties

IUPAC Name |

ethyl N-(2,4,6-trimethylphenyl)sulfonyloxyethanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-6-17-12(5)14-18-19(15,16)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBSWBQAXTILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NOS(=O)(=O)C1=C(C=C(C=C1C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501192356 | |

| Record name | Ethyl N-[[(2,4,6-trimethylphenyl)sulfonyl]oxy]ethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38202-27-6 | |

| Record name | Ethyl N-[[(2,4,6-trimethylphenyl)sulfonyl]oxy]ethanimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38202-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-[[(2,4,6-trimethylphenyl)sulfonyl]oxy]ethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl O-methylsulphonylacetohydroxamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Procedure

-

Perchloric Acid Activation :

-

Quenching and Isolation :

-

Coupling with 4-Methylpyridine :

-

Final Alkylation :

Data Table: Industrial-Scale Reaction Parameters

| Parameter | Value | Purpose |

|---|---|---|

| Temperature (Step 1) | 0°C | Control exothermic reaction |

| Solvent (Step 3) | THF | Enhance nucleophilicity of pyridine |

| Base (Step 4) | K₂CO₃ | Deprotonate hydroxylamine |

| Purification | Silica gel chromatography | Remove sulfonic acid byproducts |

Alternative Enzymatic and Flow-Chemistry Approaches

Recent advancements from PMC studies highlight innovative methods applicable to hydroxamic acid derivatives:

Enzymatic Synthesis

Continuous Flow Reactor Synthesis

-

Methyl/ethyl esters react with hydroxylamine and NaOMe in a tubing reactor.

-

Benefits for this compound :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical (1973) | 50–65 | 95 | Moderate | High |

| Industrial (Ambeed) | 18–31 | 97 | High | Moderate |

| Enzymatic | 40–55 | 99 | Low | Low |

| Flow Chemistry | 70–75 | 98 | High | High |

Key Observations :

-

The classical method remains the gold standard for small-scale research due to its reliability.

-

Industrial protocols prioritize scalability despite moderate yields, using cost-effective bases like K₂CO₃.

-

Flow chemistry offers the highest yield and purity but requires specialized equipment.

Troubleshooting and Optimization Strategies

Common Issues

Chemical Reactions Analysis

Types of Reactions

Ethyl O-Mesitylsulfonylacetohydroxamate undergoes various types of chemical reactions, including:

Substitution Reactions: The mesitylsulfonyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols. The reactions are often carried out in solvents like tetrahydrofuran or dichloromethane at room temperature.

Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as potassium permanganate for oxidation or sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

Chemical Synthesis

1.1 Hydrogenation Reagent

One of the primary applications of Ethyl O-mesitylsulfonylacetohydroxamate is as a reagent for the selective hydrogenation of electron-deficient α,β-unsaturated carbonyl derivatives. In a study conducted by Gondi et al., MSA was shown to effectively reduce these compounds in the presence of a catalytic amount of ytterbium triflate, yielding excellent selectivity while preserving other functional groups .

Table 1: Hydrogenation Results Using MSA

| Substrate | Yield (%) | Selectivity | Conditions |

|---|---|---|---|

| Camphor-derived acrylate | 85 | High | Yb(OTf)3, room temperature |

| Various α,β-unsaturated ketones | 90-95 | Excellent | Yb(OTf)3, 24 hours |

1.2 Aminating Agent

MSA also serves as an effective aminating agent in the synthesis of various nitrogen-containing compounds. For instance, it was utilized in the formation of 3-ethylpyridinium mesitylenesulfonate through a reaction with 3-ethyl pyridine . This process highlights MSA's utility in generating complex organic molecules with potential biological activity.

Case Study: Synthesis of N-Substituted Hydroxamic Acids

In another study, MSA was hydrolyzed and subsequently reacted with different benzoyl chlorides to synthesize N-substituted hydroxamic acids. These compounds are known for their inhibitory effects on histone deacetylase enzymes, which are implicated in cancer progression .

Biological Applications

2.1 Histone Deacetylase Inhibition

Research has indicated that derivatives synthesized from MSA exhibit significant activity against histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can alter gene expression patterns associated with tumor growth and survival .

Table 2: HDAC Inhibition Activity of MSA Derivatives

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Hydroxamic acid derivative A | 1.5 | HDAC1 |

| Hydroxamic acid derivative B | 2.0 | HDAC6 |

Material Science Applications

3.1 Photo-Cleavable Protecting Groups

This compound has been explored as a precursor for developing photo-cleavable protecting groups in synthetic chemistry. These protecting groups are valuable for controlling the release of reactive species under light exposure, facilitating complex reaction pathways without interfering with sensitive functional groups .

Mechanism of Action

The mechanism of action of Ethyl O-Mesitylsulfonylacetohydroxamate involves its ability to act as a sulfonylating agent. The mesitylsulfonyl group can be transferred to other molecules, facilitating the formation of sulfonyl derivatives. This process often involves nucleophilic attack on the sulfonyl group, followed by the release of the leaving group.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl O-Mesitylsulfonylacetohydroxamate belongs to the hydroxamic acid ester family. Key structural analogs and their differences are outlined below:

| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|

| This compound | Mesitylsulfonyl, hydroxamate, ethyl ester | 285.36 | Flotation collector; aminating reagent precursor |

| Salicylhydroxamic Acid (C2) | Salicyl (ortho-hydroxybenzoyl), hydroxamic acid | 155.15 | Traditional flotation collector for metal oxides |

| Ethyl N-Hydroxyacetimidate | Hydroxyacetimidate, ethyl ester | 117.14 | Intermediate in organic synthesis |

| Methyl 2-Hexenoate | α,β-unsaturated ester | 128.17 | Flavoring agent; solvent |

Key Insights :

- The mesitylsulfonyl group in this compound enhances its selectivity and stability in flotation processes compared to simpler hydroxamic acids like salicylhydroxamic acid .

- Unlike non-hydroxamate esters (e.g., Methyl 2-Hexenoate), the hydroxamic acid moiety enables strong chelation with metal ions, critical for mineral recovery .

Mechanistic Advantages of C1 :

Cost and Availability

This compound is significantly more expensive than conventional hydroxamic acids, reflecting its specialized synthesis and niche applications:

| Compound | Price (per 1g) | Supplier |

|---|---|---|

| This compound | ¥5,800 – ¥18,000 | Kanto Reagents |

| Salicylhydroxamic Acid | ~¥500 | Generic suppliers |

| Ethyl N-Hydroxyacetimidate | ~¥1,000 | TCI Chemicals |

Despite its cost, its superior performance in complex ores justifies its use in high-value mineral processing .

Stability and Handling

This compound requires storage at 0–6°C to prevent decomposition, whereas salicylhydroxamic acid is stable at room temperature . Its sulfonyl group also confers resistance to hydrolysis compared to esters like Methyl 2-Hexenoate .

Biological Activity

Ethyl O-Mesitylsulfonylacetohydroxamate (C13H19NO4S), a compound with significant potential in various applications, particularly in mineral processing and organic synthesis, has garnered attention for its biological activity. This article delves into its properties, mechanisms of action, and relevant case studies that highlight its biological relevance.

- Molecular Formula : C13H19NO4S

- Molecular Weight : 285.36 g/mol

- Melting Point : 56-58 °C

- Boiling Point : 381.7 °C

- Appearance : White to light yellow crystalline powder

This compound is synthesized as a precursor for powerful aminating reagents and exhibits unique structural characteristics that contribute to its biological activity .

The compound functions primarily as a collector in the flotation process of bastnaesite ores, which are vital for rare earth element extraction. Its effectiveness is attributed to its ability to form stable coordination bonds with metal ions, enhancing selectivity and recovery rates during mineral processing . The presence of multiple electron pair donors (O and N) in its structure allows it to interact favorably with cerium ions (Ce³⁺), forming stable five-membered rings that facilitate adsorption on mineral surfaces .

Case Studies and Applications

-

Flotation Performance in Mineral Processing :

- A study conducted by Di et al. (2024) evaluated the flotation performance of this compound compared to traditional collectors like salicylhydroxamic acid. Results indicated superior adsorption and collection performance for the novel collector, suggesting its efficacy in enhancing mineral recovery processes .

-

Toxicological Assessments :

- Toxicological evaluations are essential for understanding the safety profile of this compound. While detailed toxicity studies remain sparse, existing data indicate that the compound should be handled with caution due to potential irritant effects on skin and eyes, as well as possible respiratory irritation upon inhalation .

Research Findings

| Study | Findings |

|---|---|

| Di et al., 2024 | Demonstrated enhanced flotation performance of this compound over traditional collectors in bastnaesite ore processing. |

| Toxicity Reports | Indicated potential irritant properties; further studies needed for comprehensive safety evaluation. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl O-Mesitylsulfonylacetohydroxamate, and what purity considerations are critical for research applications?

- Methodological Answer : this compound is synthesized via sulfonylation reactions, typically involving mesitylsulfonyl chloride and ethyl acetohydroxamate under controlled anhydrous conditions. Critical purity considerations include:

- Use of high-purity precursors (≥95%) to minimize side reactions .

- Purification via recrystallization or column chromatography, with purity validated by HPLC (>95% by area normalization) and NMR (e.g., absence of residual solvent peaks) .

- Storage at 0–6°C to prevent decomposition, as indicated by supplier protocols .

Q. How should researchers characterize the structural integrity of this compound to confirm its identity in experimental settings?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : Confirm the presence of mesityl (2,4,6-trimethylphenyl) protons (δ 2.2–2.4 ppm) and sulfonyl group integration .

- IR Spectroscopy : Identify sulfonyl S=O stretching bands (~1350 cm⁻¹) and hydroxamate C=O/N–O vibrations (~1650 cm⁻¹) .

- Elemental Analysis : Verify carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values (C: 54.72%, H: 6.71%, N: 4.91%) .

Advanced Research Questions

Q. In mineral flotation studies, how does this compound's performance compare to traditional collectors like salicylhydroxamic acid, particularly in complex ore matrices?

- Methodological Answer : In bastnaesite ore flotation, this compound (C1) outperforms salicylhydroxamic acid (C2) in fine-particle, high-mud-content ores due to:

- Enhanced selectivity from its mesitylsulfonyl group, which reduces non-specific adsorption .

- pH-dependent recovery optimization (optimal at pH 6–8) using zeta potential analysis to align collector adsorption with mineral surface charge .

- Experimental design should include comparative batch flotation tests with particle size distribution analysis (<45 µm) to quantify recovery rates .

Q. What analytical strategies are recommended to resolve contradictory data regarding this compound's solubility and stability under varying experimental conditions?

- Methodological Answer : To address solubility/stability discrepancies:

- Conduct controlled kinetic studies using UV-Vis spectroscopy to monitor degradation rates in aqueous/organic solvents (e.g., DMSO, ethanol) .

- Pair with thermogravimetric analysis (TGA) to assess thermal stability thresholds (decomposition onset >120°C) .

- Validate findings against supplier-reported solubility data (e.g., soluble in polar aprotic solvents, sparingly soluble in water) .

Q. How can this compound be optimized as a precursor in aminating reagent synthesis for enhanced reaction efficiency?

- Methodological Answer : Optimization strategies include:

- Stoichiometric Tuning : Maintain a 1:1.2 molar ratio of this compound to amine substrates to minimize unreacted starting material .

- Catalyst Screening : Test transition metal catalysts (e.g., Cu(I)) for accelerated sulfonyl group displacement .

- In Situ Monitoring : Use LC-MS to track intermediate formation and adjust reaction time/temperature (typically 50–70°C for 6–12 hours) .

Experimental Design & Reproducibility

Q. What experimental parameters must be rigorously controlled to ensure the reproducibility of this compound-based reactions in synthetic chemistry?

- Methodological Answer : Critical parameters include:

- Moisture Control : Perform reactions under nitrogen/argon to prevent hydrolysis of the sulfonyl group .

- Temperature Gradients : Use calibrated thermocouples in reflux setups (±1°C accuracy) .

- Documentation Standards : Follow guidelines for detailed experimental sections (e.g., Beilstein Journal protocols), including raw data tables for yields/purity in supplementary materials .

Data Presentation & Analysis

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

- Methodological Answer :

- Include full spectral assignments in supplementary files, referencing solvent-dependent shift variations (e.g., CDCl₃ vs. DMSO-d₆) .

- Use statistical tools (e.g., ANOVA) to compare replicate measurements and report confidence intervals for peak integrations .

- Cross-validate with computational methods (e.g., DFT calculations for expected chemical shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.